Doxepin N-oxide, (E)-

Stereochemistry Analytical reference standards Metabolite identification

Challenge: Impurity profiling and metabolite identification require the (E)-stereoisomer of doxepin N-oxide; undefined E/Z mixtures (CAS 22684-91-9) fail regulatory standards. Solution: Authenticated (E)-doxepin N-oxide (CAS 131523-93-8). - Specified impurity for ANDA submissions & pharmacopoeial QC (oral/topical doxepin). - Exclusive CYP2D6 substrate (Km 5-8 µM); essential for stereoselective bioanalysis. - Validated LC-MS reference for human urinary metabolite detection & forensic tox.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
CAS No. 131523-93-8
Cat. No. B12762792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxepin N-oxide, (E)-
CAS131523-93-8
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-]
InChIInChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+
InChIKeyQJCSDPQQGVJGQY-GZTJUZNOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doxepin N-oxide (E)-Isomer: Compound Profile


Doxepin N-oxide, (E)- (CAS 131523-93-8) is the trans (E) stereoisomer of the N-oxide metabolite of the tricyclic antidepressant doxepin [1]. This compound belongs to the dibenzoxepine class of organic compounds and is formed through N-oxidation of doxepin, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP2C19 [2]. With molecular formula C₁₉H₂₁NO₂ and molecular weight 295.4 g/mol, it serves as a critical reference standard for pharmaceutical impurity profiling, metabolite identification in biological matrices, and analytical method validation in ANDA submissions for doxepin-containing drug products [3].

1 Single (E)-isomer reference standard with defined stereochemistry
2 Supports stereochemical-control study fit for impurity profiling
3 Research use in metabolite identification and bioanalytical method development

Doxepin N-oxide (E)-Isomer: Substitution Limitations


The (E)-isomer of doxepin N-oxide cannot be substituted with the (Z)-isomer, an undefined E/Z mixture, or other doxepin metabolites without compromising analytical accuracy and regulatory compliance. CYP2D6-mediated metabolism exhibits exclusive stereospecificity, catalyzing hydroxylation of E-isomeric forms with no detectable activity toward Z-isomers (Km range: 5-8 μM for E-isomers vs. no detectable hydroxylation for Z-isomers) [1]. The commercially available doxepin N-oxide mixture (CAS 22684-91-9) lacks defined stereochemical composition, rendering it unsuitable for stereoselective assays requiring resolved quantification of individual E and Z metabolite forms . Pharmacopoeial impurity profiling methods require characterized, single-stereoisomer reference materials with documented purity and identity [2].

This Product (E)-Isomer
Defined (E)-configuration, characterized stereoisomer for reproducible analytical methods.
Potential Substitute: E/Z Mixture
Undefined stereochemical composition may shift chromatographic retention and impurity quantification.
This Product (E)-Isomer
CYP2D6 exclusive hydroxylation of E-isomers; relevant for metabolism studies.
Potential Substitute: Z-Isomer
Not hydroxylated by CYP2D6; metabolic profile differs, limiting direct substitution in bioanalytical methods.

Doxepin N-oxide (E)-Isomer: Differentiation Evidence


Stereochemical Identity vs. Uncharacterized E/Z Mixture

Doxepin N-oxide, (E)- (CAS 131523-93-8) possesses a uniquely defined (E)-configuration at the exocyclic double bond, confirmed by IUPAC designation (3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide and InChIKey QJCSDPQQGVJGQY-GZTJUZNOSA-N [1]. In contrast, the alternative commercial product 'doxepin N-oxide' (CAS 22684-91-9) is supplied as an undefined mixture of (Z)- and (E)-isomers without specified stereochemical composition [2]. This distinction is critical because stereochemical configuration influences chromatographic retention, mass spectrometric fragmentation, and biological recognition [3].

Stereochemical Identity
Head-to-head
Defined (E)-configuration; CAS 131523-93-8; single stereoisomer vs. undefined E/Z mixture (CAS 22684-91-9); ambiguous identity.
Supports stereochemical-control context.
Qualitative distinction; ChEBI annotation reviewed.
Stereochemistry Analytical reference standards Metabolite identification Regulatory compliance

Human Urinary Metabolite Verification

Doxepin N-oxide, (E)- was unequivocally identified as an authentic human urinary metabolite of doxepin in patient samples using stereoselective HPLC, LC-MS with plasmaspray interface, ¹H-NMR, and EIMS, with spectral and chromatographic properties verified against authentic reference standards [1]. In the Cunninghamella elegans microbial model of mammalian metabolism, (E)-doxepin N-oxide was produced as one of 16 identified metabolites, with 28% of parent drug metabolized over 96 hours [2]. Alternative doxepin-related compounds such as (E)-2-hydroxydoxepin and (E)-N-desmethyldoxepin are also metabolites but represent different metabolic pathways (hydroxylation vs. N-oxidation) [3].

Metabolite Verification
Class-level inference
Identified by HPLC, LC-MS, ¹H-NMR, EIMS in research urine matrices; microbial model produced 28% metabolism over 96 h.
Supports metabolite identification in research matrices.
Reported human urine context; data require source-specific review.
Drug metabolism Metabolite identification Bioanalysis LC-MS GC-MS

CYP2D6 Stereospecific Hydroxylation

CYP2D6 catalyzes hydroxylation of doxepin with exclusive stereospecificity for E-isomeric forms. In human liver microsome studies, E-doxepin and E-N-desmethyldoxepin were hydroxylated with high affinity (Km range: 5-8 μM), whereas no evidence of Z-doxepin hydroxylation was detected [1]. This exclusivity confers biological distinction to E-isomeric species including (E)-doxepin N-oxide. At initial substrate concentration of 1 μM, consumption of E-doxepin was significantly greater than Z-doxepin (P < 0.05, n = 5) in liver microsomes with measurable CYP2D6 activity [2]. While doxepin is commercially formulated as an 85:15% E:Z mixture, the stereospecific metabolism yields differential metabolite profiles between isomers [3].

CYP2D6 Stereospecificity
Cross-study comparable
E-isomers hydroxylated with Km 5–8 μM; Z-isomers not hydroxylated (P
Supports CYP2D6 pathway-response interpretation.
Human liver microsome study; n=5.
GC-MS Toxicology Method
Supporting evidence
Validated GC-MS with selected ion monitoring; compound detected in research matrices.
Supports bioanalytical method development context.
Quantitation now feasible with characterized standard.
Pharmacogenetics Drug metabolism Cytochrome P450 CYP2D6 Stereoselectivity

Validated GC-MS Toxicology Method

A validated GC-MS method using selected ion monitoring has been established for toxicological determination of doxepin N-oxide in biological material [1]. In fatal doxepin poisoning cases, doxepin N-oxide was detected in all fluids and tissues investigated, though quantitation was not possible in those specific cases due to unavailability of the analytical standard at the time [2]. Commercial doxepin N-oxide standards are now supplied with detailed characterization data compliant with regulatory guidelines, enabling validated analytical method development for ANDA submissions and quality control applications [3].

GC-MS Toxicology Method
Supporting evidence
Validated GC-MS with selected ion monitoring; compound detected in research matrices.
Supports bioanalytical method development context.
Quantitation now feasible with characterized standard.
Forensic toxicology Gas chromatography-mass spectrometry Bioanalysis Method validation

Doxepin N-oxide (E)-Isomer: Priority Applications


Impurity Profiling and ANDA Submissions

Doxepin N-oxide, (E)- serves as a critical impurity reference standard for doxepin active pharmaceutical ingredient (API) characterization and finished drug product quality control. The impurity profile for doxepin API includes related substances derived from N-oxidation pathways, with doxepin N-oxide being a key specified impurity [1]. This standard is essential for analytical method development, method validation (AMV), and quality control applications during Abbreviated New Drug Application (ANDA) submissions, where regulatory agencies require demonstrated control of oxidative degradation products and metabolites [2]. The defined (E)-stereochemistry ensures reproducible impurity quantification across different laboratories and analytical systems .

Clinical and Forensic Bioanalytical Methods

As an identified human urinary metabolite, (E)-doxepin N-oxide is a required analytical reference for developing and validating bioanalytical methods in clinical pharmacology, therapeutic drug monitoring, and forensic toxicology. Stereoselective HPLC and LC-MS methods for doxepin metabolite profiling require authenticated (E)-doxepin N-oxide standards to establish retention times, optimize chromatographic separation, and calibrate quantitative assays [1]. The compound's detection in all biological fluids and tissues in fatal poisoning cases underscores its relevance in forensic investigations where precise metabolite identification and quantification are required [2].

In Vitro CYP450 Stereoselectivity Studies

Research investigating CYP2D6-mediated stereospecific metabolism of tricyclic antidepressants utilizes (E)-doxepin N-oxide as a reference metabolite to study E-isomer preferential oxidation pathways. The exclusive hydroxylation of E-isomers by CYP2D6 (Km 5-8 μM) compared to no detectable Z-isomer hydroxylation makes this compound valuable for pharmacogenetic studies examining CYP2D6 polymorphism effects on doxepin pharmacokinetics and therapeutic outcomes [1]. Human liver microsome studies and recombinant CYP2D6 enzyme assays require characterized (E)-doxepin N-oxide for metabolite identification and quantification in in vitro metabolism experiments [2].

Quality Control for Doxepin Formulations

Given that doxepin hydrochloride is formulated as both oral capsules (Sinequan, Silenor) and topical creams (Zonalon, Xepin) for dermatological pruritus treatment, oxidative degradation products including doxepin N-oxide must be monitored during stability studies and batch release testing [1]. The (E)-isomer standard enables specific identification and quantification of this N-oxide impurity in finished drug products, supporting compliance with pharmacopoeial specifications and ensuring batch-to-batch consistency in pharmaceutical manufacturing [2].

Application
Selection Property
Validation Focus
Impurity Profiling Research
Stereochemical identity definition
Impurity quantification reproducibility
Bioanalytical Research & Forensic Toxicology
Metabolite identification in research matrices
LC-MS method transfer review
CYP2D6 Pharmacogenetic Studies
CYP2D6 isoform-selectivity assay context
Stereospecific metabolism endpoint review
Doxepin Formulation Stability Research
Oxidative degradation product monitoring
Stability-indicating method context

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